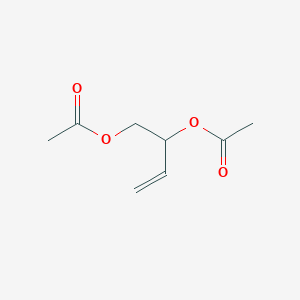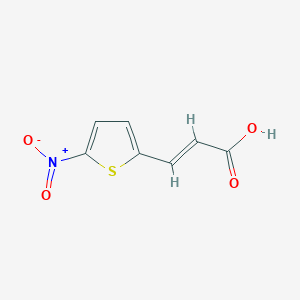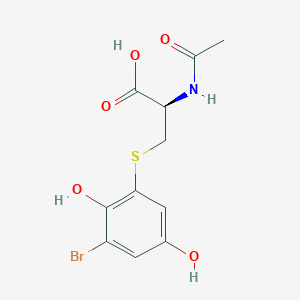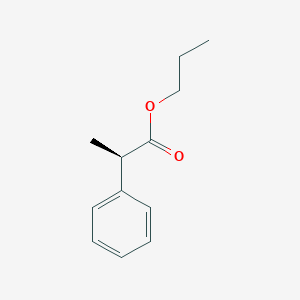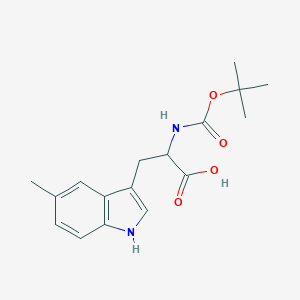
21-Dehydro Prednisolone
Übersicht
Beschreibung
21-Dehydro Prednisolone, also known as 21-dehydro-4-pregnene-11β,17α,21-triol-3,20-dione, is a synthetic glucocorticoid steroid hormone produced synthetically from progesterone. It is a potent glucocorticoid and anti-inflammatory agent that has been used in the treatment of a variety of medical conditions. This compound is a key intermediate in the synthesis of various steroid hormones, including cortisone and prednisone. This compound is a derivative of the naturally occurring hormone cortisol and has been used for many years as an anti-inflammatory and immune modulator.
Wissenschaftliche Forschungsanwendungen
1. Medical Applications in Ear Disorders
21-Dehydro Prednisolone, specifically prednisolone-21-hydrogen succinate, has been studied for its efficacy in treating cochleovestibular disorders like sudden hearing loss. Research demonstrates that local application into the round window niche of the ear can achieve high levels of the drug in the perilymph, offering a potential treatment method for inner ear disorders (Bachmann et al., 2001).
2. Veterinary Applications
In the context of veterinary medicine, studies have identified and quantified prednisolone metabolites in beef cattle. This research is significant for identifying biomarkers for illicit treatments in meat-producing animals and ensuring compliance with regulations (Leporati et al., 2013).
3. Chemical Synthesis and Modification
Research has also focused on the chemical transformation of prednisolone for various applications. For instance, the expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone, utilizing a novel Mattox rearrangement, highlights advances in steroid chemistry (Hulcoop & Shapland, 2013).
4. Prodrug Development
Significant research has been conducted in the development of corticosteroids prodrugs, where prednisolone is chemically altered for enhanced therapeutic effects. Studies like these offer insights into the preparation of more effective and targeted steroid-based medications (Sethi et al., 2017).
5. Drug Delivery Systems
Advancements in drug delivery systems utilizing prednisolone have been explored. For example, the development of self-assembled gellan-based nanohydrogels for prednisolone delivery represents an innovative approach in drug delivery technology (D’Arrigo et al., 2012).
6. Analytical Methods and Metabolism Studies
Analytical methods for detecting prednisolone and its metabolites, like in human urine, play a critical role in sports medicine and doping control. These studies are vital for understanding the drug's metabolism and for developing strategies to distinguish between different administration routes (Matabosch et al., 2015).
7. Pharmacological Research
Research assessing the impact of dosing time on the pharmacokinetics and pharmacodynamics of prednisolone reveals the complexities in optimizing drug administration for maximum efficacy and minimum side effects (Xu et al., 2008).
Wirkmechanismus
Target of Action
21-Dehydro Prednisolone, similar to Prednisolone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, and protein catabolism .
Mode of Action
This compound, like other glucocorticoids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in the modulation of gene transcription, leading to changes in the production of proteins that mediate inflammation, immune response, and various metabolic processes .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in inflammation and immune response. The drug’s binding to the glucocorticoid receptor leads to the transactivation or transrepression of genes involved in these pathways .
Pharmacokinetics
Prednisolone is the active drug moiety, while Prednisone is both a pro-drug and inactive metabolite of Prednisolone . Within the dosage range used in transplantation, Prednisolone and Prednisone exhibit concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) Prednisolone is measured .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include reduced inflammation and immune response, due to its interaction with the glucocorticoid receptor . This can result in the alleviation of symptoms in various conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Approaches to increase bioavailability, such as two-phase aqueous-organic systems, natural and synthetic emulsifiers, surfactants, and cloud point systems, can improve the biotransformation of commercial steroid drug precursors .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
21-Dehydro Prednisolone plays a crucial role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with glucocorticoid receptors, which are a type of nuclear receptor. Upon binding to these receptors, this compound forms a receptor-ligand complex that translocates to the nucleus and influences the transcription of specific genes. This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines . Additionally, this compound interacts with enzymes such as diacylglycerol acyltransferase 1 and HMG-CoA reductase, inhibiting their activity and thereby reducing triglyceride and cholesterol biosynthesis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In macrophages, it reduces lipid accumulation by inhibiting the biosynthesis of triglycerides and cholesterol . This compound also affects cell signaling pathways, particularly those involved in inflammation and immune responses. For instance, it downregulates the expression of pro-inflammatory genes and upregulates anti-inflammatory genes through its interaction with glucocorticoid receptors . Furthermore, this compound influences gene expression and cellular metabolism, leading to reduced oxidative stress and improved cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. This binding results in the formation of a receptor-ligand complex that translocates to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes . This modulation leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines. Additionally, this compound inhibits the activity of enzymes such as diacylglycerol acyltransferase 1 and HMG-CoA reductase, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and immunosuppressive effects, although the extent of these effects may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that the compound continues to reduce lipid accumulation and oxidative stress in macrophages over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and lipid accumulation without significant adverse effects . At higher doses, this compound can cause toxic effects, including immunosuppression and increased susceptibility to infections . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as diacylglycerol acyltransferase 1 and HMG-CoA reductase, inhibiting their activity and reducing the biosynthesis of triglycerides and cholesterol . This compound also affects metabolic flux and metabolite levels, leading to decreased lipid accumulation in macrophages . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a role in its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to glucocorticoid receptors in the cytoplasm, facilitating its transport to the nucleus . The compound is also distributed in the plasma and brain, with its concentrations being measured in various tissues . The transport and distribution of this compound are influenced by its binding to plasma proteins, which affects its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the compound forms a receptor-ligand complex that translocates to the nucleus . In the nucleus, it binds to glucocorticoid response elements in the DNA, modulating gene transcription . The activity and function of this compound are influenced by its localization, as its interaction with nuclear receptors is crucial for its anti-inflammatory and immunosuppressive effects .
Eigenschaften
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNNTPJBKBRSIB-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




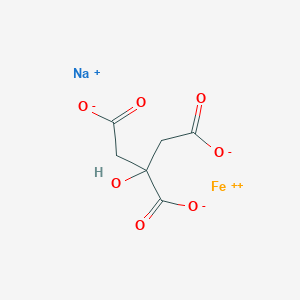
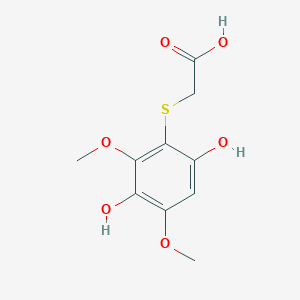

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)

